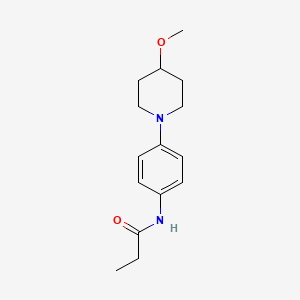
N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide” is a chemical compound that has been used in scientific research. It is related to a class of compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group . This compound has been mentioned in the context of synthesizing a series of 1,3,5-triazine derivatives and identified as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide and its derivatives have been extensively studied for their potential in chemical synthesis, leading to the creation of various bioactive compounds. For example, research has focused on the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. These compounds have shown significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole, suggesting their potential use in developing new antimicrobial therapies (Helal et al., 2013).
Biological Activity and Pharmacological Effects
The biological activity of N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide derivatives has been a subject of interest, particularly in exploring their pharmacological effects. Studies have delved into the synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b] [1,3,4] thiadiazole derivatives, revealing their potential antibacterial and antifungal activities. These activities were assessed through well-plate methods, showing that certain derivatives exhibited appreciable activity at low concentrations, highlighting their potential as antimicrobial agents (Chandrakantha et al., 2014).
Application in Drug Development
The structural flexibility and chemical reactivity of N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide make it a valuable scaffold in drug development. This compound's derivatives have been explored for their role as ligands in various biological targets, contributing to the development of new therapeutic agents. For example, research on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives has provided insights into selective binding and activity at the sigma(1) receptor, offering potential tools for PET experiments and tumor research and therapy (Berardi et al., 2005).
Analgesic Properties
Investigations into the analgesic effects of novel pH-dependent μ-opioid receptor agonists, such as (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), have shown promising results in models of neuropathic and abdominal pain. These studies suggest that N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide derivatives can provide targeted analgesia in damaged tissues, opening avenues for pain management strategies that minimize typical opioid side effects (Rodriguez-Gaztelumendi et al., 2018).
Materials Science Applications
In the field of materials science, polyamides containing phenylpyridine units, potentially derived from compounds like N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide, have been synthesized and studied for their unique properties. These polyamides are of interest as macromolecular ligands, with their deformation-strength, thermomechanical, and thermal properties being explored for various applications, including as films with specific functionalities (Gofman et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-15(18)16-12-4-6-13(7-5-12)17-10-8-14(19-2)9-11-17/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZAKOJVPDMVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
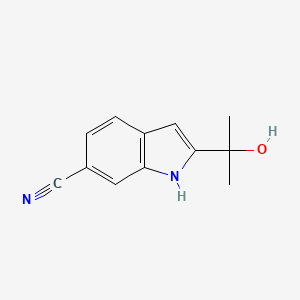
![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)
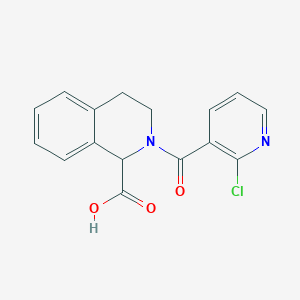
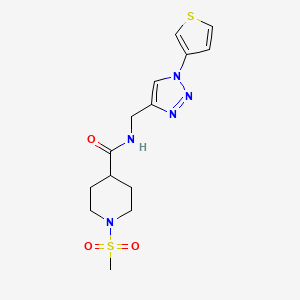
![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)
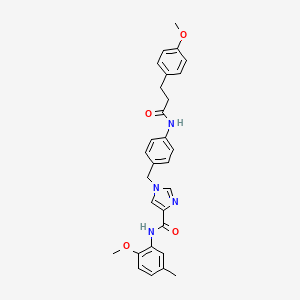
![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)
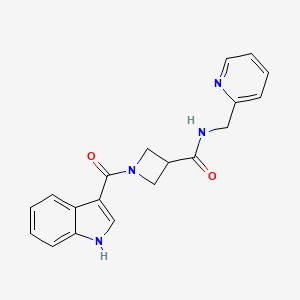
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)
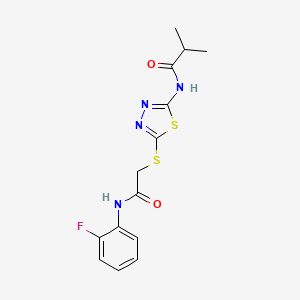

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)